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Compound of Interest

Compound Name: KRAS G12D inhibitor 15

Cat. No.: B12413008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and

biological evaluation of KRAS G12D inhibitor 15, a potent and selective noncovalent inhibitor

of the KRAS G12D mutant protein. This document details the chemical properties, a potential

synthetic route, and the experimental protocols for key biological assays used to characterize

its activity. All quantitative data is presented in structured tables for clarity, and relevant

pathways and workflows are visualized using Graphviz diagrams.

Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene

in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal,

and lung cancers. For decades, KRAS was considered an "undruggable" target. However, the

development of specific inhibitors has opened new avenues for targeted cancer therapy. KRAS
G12D inhibitor 15 is a significant compound in the exploration of noncovalent inhibitors that

bind to an allosteric pocket of the KRAS G12D protein, leading to the downstream suppression

of oncogenic signaling. This guide serves as a technical resource for researchers engaged in

the development of KRAS G12D inhibitors.
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KRAS G12D inhibitor 15 is chemically known as 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-

yl]-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)naphthalen-2-ol.

Its chemical structure and properties are summarized in the table below.

Property Value

IUPAC Name

4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-

yl]-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-

yl]methoxy}pyrido[4,3-d]pyrimidin-7-

yl)naphthalen-2-ol

Molecular Formula C29H31FN6O2

Molecular Weight 514.6 g/mol

CAS Number 2763155-39-9

Synthesis
A plausible synthetic route for KRAS G12D inhibitor 15 is detailed below, based on

procedures for analogous compounds found in the scientific literature and patent documents.

This multi-step synthesis involves the construction of the core pyrido[4,3-d]pyrimidine scaffold

followed by sequential functionalization.

Synthetic Scheme Overview

Pyrido[4,3-d]pyrimidine Core Synthesis Introduction of Naphthyl MoietySuzuki Coupling Functionalization at C4Nucleophilic Aromatic Substitution Functionalization at C2Nucleophilic Aromatic Substitution Final DeprotectionAcidic Cleavage KRAS G12D Inhibitor 15

Click to download full resolution via product page

Caption: High-level overview of the synthetic strategy for KRAS G12D inhibitor 15.

Detailed Synthetic Protocol (Proposed)
Step 1: Synthesis of the Pyrido[4,3-d]pyrimidine Core. The synthesis would likely begin with

a substituted nicotinic acid derivative which undergoes cyclization to form the pyrido[4,3-
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d]pyrimidine-2,4-dione. Subsequent chlorination, for example using POCl₃, would yield a

dichloro-intermediate, providing handles for subsequent substitutions.

Step 2: Introduction of the Naphthyl Moiety. A Suzuki coupling reaction between the

chlorinated pyridopyrimidine core and a suitable boronic acid or ester derivative of the

naphthalene moiety would be employed to form the C-C bond at the 7-position.

Step 3: Functionalization at the C4 Position. A nucleophilic aromatic substitution (SNAr)

reaction at the C4 position with (1R,5S)-3,8-diazabicyclo[3.2.1]octane would introduce the

bicyclic amine. This reaction is typically carried out in a polar aprotic solvent in the presence

of a base.

Step 4: Functionalization at the C2 Position. Another SNAr reaction at the C2 position with

((S)-1-methylpyrrolidin-2-yl)methanol would install the chiral sidechain. This step would likely

be performed under basic conditions.

Step 5: Final Deprotection. If protecting groups are used on the naphthalene hydroxyl group,

a final deprotection step, such as acidic cleavage, would be necessary to yield the final

product, KRAS G12D inhibitor 15.

Biological Activity and Quantitative Data
KRAS G12D inhibitor 15 has been shown to be a potent inhibitor of the KRAS G12D mutant.

Its biological activity has been characterized using various biochemical and cellular assays.
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Assay Description Result (IC50/KD)

KRAS G12D Binding Affinity

Measures the direct binding of

the inhibitor to the KRAS

G12D protein, typically

determined by Surface

Plasmon Resonance (SPR).

KD = 0.8 nM[1]

Wild-Type KRAS Binding

Affinity

Measures the binding affinity to

the non-mutated KRAS protein

to assess selectivity.

KD = 182 nM[1]

pERK Inhibition Assay

A cellular assay that measures

the inhibition of

phosphorylation of ERK, a

downstream effector in the

KRAS signaling pathway.

IC50 = 530 nM (in AGS cells)

[1]

Experimental Protocols
Cellular pERK AlphaLISA Assay
This protocol describes a method to quantify the inhibition of ERK1/2 phosphorylation in cells

treated with KRAS G12D inhibitor 15. The AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit is a

common tool for this purpose.
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Cell Culture and Treatment

Cell Lysis

AlphaLISA Detection

Seed KRAS G12D mutant cells
(e.g., AGS) in 96-well plates

Incubate cells

Treat cells with varying
concentrations of Inhibitor 15

Incubate for a defined period

Lyse cells to release intracellular contents

Transfer lysate to 384-well plate

Add AlphaLISA Acceptor beads
and biotinylated anti-pERK antibody

Incubate

Add Streptavidin-Donor beads

Incubate in the dark

Read plate on an Alpha-enabled reader

Click to download full resolution via product page

Caption: Workflow for the cellular pERK AlphaLISA assay.
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Protocol:

Cell Seeding: Seed a KRAS G12D mutant cell line (e.g., AGS) into 96-well microplates at an

appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of KRAS G12D inhibitor 15 and

control compounds. Include a DMSO vehicle control.

Incubation: Incubate the plates for a predetermined time (e.g., 1-2 hours) at 37°C.

Cell Lysis: Remove the culture medium and add lysis buffer to each well. Agitate the plate to

ensure complete lysis.

Assay Procedure: Transfer the cell lysates to a 384-well white assay plate. Add the

AlphaLISA Acceptor bead mix and incubate. Following this, add the Streptavidin-Donor

beads and incubate in the dark.

Data Acquisition: Read the plate using a microplate reader capable of AlphaLISA detection.

Data Analysis: Calculate the percent inhibition of pERK phosphorylation for each

concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-

response curve.

KRAS G12D-RAF1 Interaction HTRF Assay
This biochemical assay measures the ability of KRAS G12D inhibitor 15 to disrupt the

interaction between KRAS G12D and its effector protein, RAF1. A Homogeneous Time-

Resolved Fluorescence (HTRF) assay is a suitable format.
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No Inhibitor

With Inhibitor 15

KRAS G12D-Tag1 + RAF1-Tag2 Anti-Tag1-Donor + Anti-Tag2-Acceptor FRET SignalInteraction

KRAS G12D-Tag1 + RAF1-Tag2
+ Inhibitor 15 Anti-Tag1-Donor + Anti-Tag2-Acceptor No FRET SignalDisruption

Click to download full resolution via product page

Caption: Principle of the KRAS G12D-RAF1 HTRF interaction assay.

Protocol:

Reagent Preparation: Prepare solutions of tagged KRAS G12D protein (e.g., GST-tagged)

and a tagged RAF1 Ras-binding domain (RBD) (e.g., His-tagged). Also, prepare solutions of

the corresponding HTRF donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-d2)

antibodies.

Compound Dispensing: Dispense a serial dilution of KRAS G12D inhibitor 15 into a low-

volume 384-well assay plate.

Protein Addition: Add the KRAS G12D and RAF1-RBD proteins to the wells.

Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.

Incubation: Incubate the plate at room temperature for a specified period to allow the binding

reaction to reach equilibrium.

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the

emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of the KRAS-

RAF1 interaction. Calculate the IC50 value from the dose-response curve.
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Signaling Pathway
KRAS is a key node in the MAPK/ERK signaling pathway. In its active, GTP-bound state,

KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to

cell proliferation, differentiation, and survival. The G12D mutation impairs the GTPase activity

of KRAS, locking it in a constitutively active state. KRAS G12D inhibitor 15 binds to an

allosteric site on the mutant protein, preventing its interaction with downstream effectors like

RAF.
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Caption: The MAPK/ERK signaling pathway and the point of intervention for KRAS G12D
inhibitor 15.

Conclusion
KRAS G12D inhibitor 15 represents a significant advancement in the development of targeted

therapies for KRAS-mutant cancers. Its potent and selective inhibition of the KRAS G12D

oncoprotein provides a strong rationale for further preclinical and clinical investigation. The

synthetic route and experimental protocols detailed in this guide offer a valuable resource for

researchers working to develop the next generation of KRAS inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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